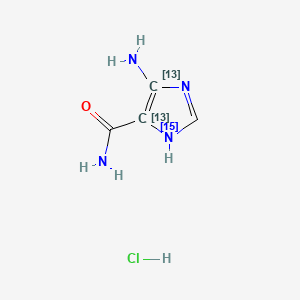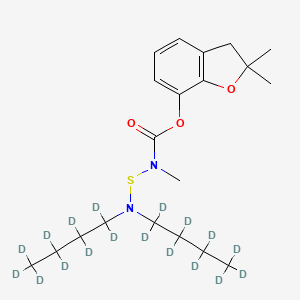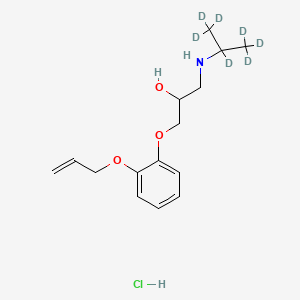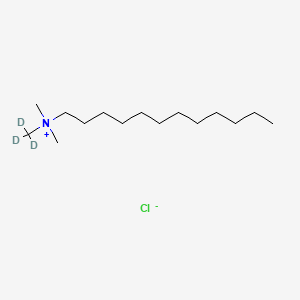
Dodecyltrimethylammonium-d3 Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyltrimethylammonium-d3 Chloride is a labeled quaternary ammonium salt . It has a molecular weight of 266.91 and a molecular formula of C15H31D3N•Cl . It is useful as a paint stripper, foaming stabilizer, and bactericidal lotion .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H31D3N•Cl . It belongs to the class of organic compounds known as tetraalkylammonium salts, which are organonitrogen compounds containing a quaternary ammonium substituted with four alkyl chains .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.91 and a molecular formula of C15H31D3N•Cl . It is a cationic alkyltrimethylammonium chloride surfactant that can undergo micellization in aqueous solution .Wissenschaftliche Forschungsanwendungen
Environmental Applications : DTAC's degradation using UV irradiation and persulfate was studied, showing significant removal rates. This research demonstrates its potential application in environmental remediation (Lee et al., 2019).
Chemical Synthesis : DTAC has been used in the preparation of metastable allotropes through oxidation of intermetallic phases, suggesting its use in low-temperature routes for synthesizing intermetallic phases and elemental modifications (Böhme et al., 2011).
Surface Science and Thermodynamics : Studies have analyzed the adsorption of DTAC at the water/air interface and its thermodynamic aspects, indicating its relevance in understanding surface phenomena (Aratono et al., 1987).
Electrochemistry : DTAC's role in Cu deposition and its impact on electrochemical processes was investigated, highlighting its potential applications in electrochemistry and material science (Kim et al., 2006).
Biophysical Studies : The direct lyotropic polymorphism of DTAC was researched under varying pressures, providing insights into biophysical transformations and cellular membrane functionalities (Paccamiccio et al., 2006).
Pharmaceutical and Health Applications : The anti-biofilm activity of DTAC microcapsules against bacterial biofilms was studied, demonstrating its potential use in hygiene and cleanliness in food processing industries (Khelissa et al., 2021).
Analytical Chemistry : A novel method for determining DTAC in water samples using a screen-printed electrode was developed, indicating its application in analytical chemistry and environmental monitoring (Mohamed et al., 2012).
Safety and Hazards
Dodecyltrimethylammonium-d3 Chloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life . Safety measures include washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVDQZPFLQMZ-MUTAZJQDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

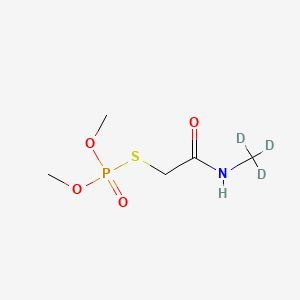



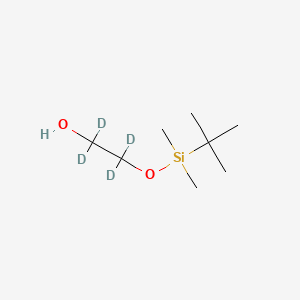
![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)

